2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidine moiety, and the introduction of the benzonitrile group. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine ring.
Nucleophilic substitution reactions: to attach the pyrimidine moiety.
Sulfonylation reactions: to introduce the sulfonyl group.
Nitrile formation: to add the benzonitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrimidine moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-({3-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile
- 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzamide
Uniqueness: 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-11-15-6-1-2-7-16(15)25(22,23)21-10-3-5-14(12-21)13-24-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEKFFOZNITILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C#N)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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